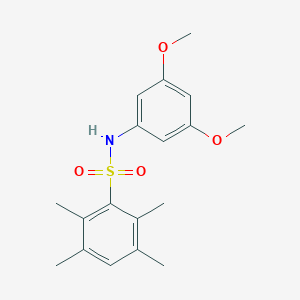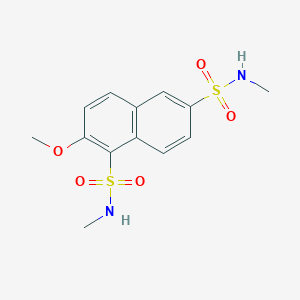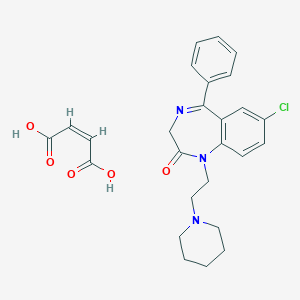![molecular formula C15H14BrNO4S B229748 1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
1-[(4-Bromo-1-naphthyl)sulfonyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-1-naphthyl)sulfonyl]proline, also known as BNPS-proline, is a chemical compound that has been widely used in scientific research. It is a proline derivative that is commonly used as a protease inhibitor, particularly for serine proteases.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been widely used in scientific research as a protease inhibitor. It is particularly effective against serine proteases, which are enzymes that play a key role in many biological processes. 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been used to study the role of serine proteases in various physiological and pathological processes, including blood coagulation, inflammation, and cancer.
Mecanismo De Acción
1-[(4-Bromo-1-naphthyl)sulfonyl]proline works by binding to the active site of serine proteases, preventing them from cleaving their substrate molecules. This binding is reversible, allowing 1-[(4-Bromo-1-naphthyl)sulfonyl]proline to be used as a competitive inhibitor. The mechanism of action of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been extensively studied using various biochemical and biophysical techniques, including X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects
1-[(4-Bromo-1-naphthyl)sulfonyl]proline has a number of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases, including trypsin, thrombin, and plasmin. This inhibition can lead to a number of downstream effects, such as reduced blood clotting and decreased inflammation. 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has also been shown to have anti-tumor activity, although the exact mechanism of this activity is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline is its high specificity for serine proteases. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline is its relatively low potency compared to other protease inhibitors. This can make it difficult to achieve complete inhibition of serine protease activity in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-[(4-Bromo-1-naphthyl)sulfonyl]proline. One area of interest is the development of more potent and selective protease inhibitors based on the structure of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline. Another area of interest is the study of the role of serine proteases in various disease states, such as cancer and inflammation. Finally, the use of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline as a tool for drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
1-[(4-Bromo-1-naphthyl)sulfonyl]proline can be synthesized using a variety of methods. One common method involves the reaction of 4-bromo-1-naphthol with proline in the presence of a strong acid catalyst. Another method involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with proline in the presence of a base. Both methods result in the formation of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline, which can be purified using various chromatography techniques.
Propiedades
Fórmula molecular |
C15H14BrNO4S |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
1-(4-bromonaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-7-8-14(11-5-2-1-4-10(11)12)22(20,21)17-9-3-6-13(17)15(18)19/h1-2,4-5,7-8,13H,3,6,9H2,(H,18,19) |
Clave InChI |
FYBMBRPRDFVRDQ-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)


![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)